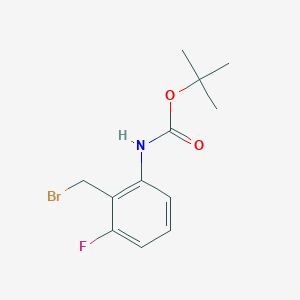
2-Amino-6-fluorobenzyl bromide, N-BOC protected
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is a halogenated benzene derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a bromomethyl group on the benzene ring, with the amino group being protected by a tert-butoxycarbonyl (BOC) group. The BOC protection is commonly used in organic synthesis to temporarily mask the reactivity of the amino group, allowing for selective reactions to occur at other sites on the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, typically involves the following steps:
N-BOC Protection of 2-Amino-6-fluorobenzylamine: The amino group of 2-Amino-6-fluorobenzylamine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the N-BOC protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-6-fluorobenzyl bromide, N-BOC protected, undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is used for BOC deprotection.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Deprotection: 2-Amino-6-fluorobenzyl bromide.
Coupling Reactions: Biaryl compounds or other coupled products.
科学的研究の応用
2-Amino-6-fluorobenzyl bromide, N-BOC protected, has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to undergo nucleophilic substitution reactions with various nucleophiles. The BOC protection of the amino group prevents unwanted side reactions and provides selectivity in multi-step synthesis .
類似化合物との比較
Similar Compounds
2-Amino-6-fluorobenzyl bromide: Lacks the BOC protection, making the amino group more reactive.
2-Amino-6-chlorobenzyl bromide, N-BOC protected: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-fluorobenzyl chloride, N-BOC protected: Similar structure but with a chloride group instead of bromide.
Uniqueness
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is unique due to the combination of the fluorine atom and the bromomethyl group on the benzene ring, along with the BOC protection of the amino group. This unique structure provides specific reactivity and selectivity, making it valuable in various synthetic applications .
特性
分子式 |
C12H15BrFNO2 |
|---|---|
分子量 |
304.15 g/mol |
IUPAC名 |
tert-butyl N-[2-(bromomethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14)8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16) |
InChIキー |
SOYNXDLQIFKJRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)

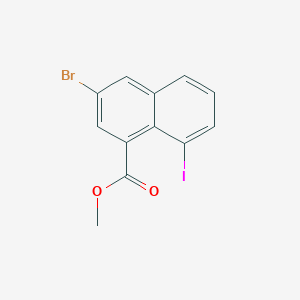
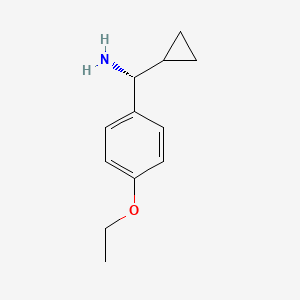
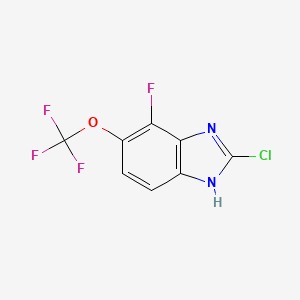
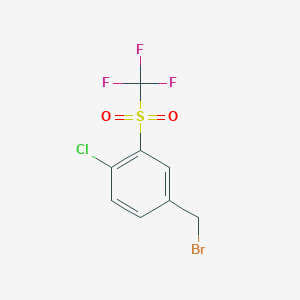
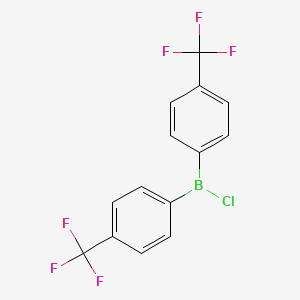
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
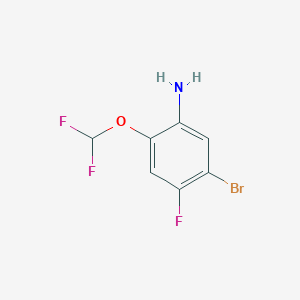
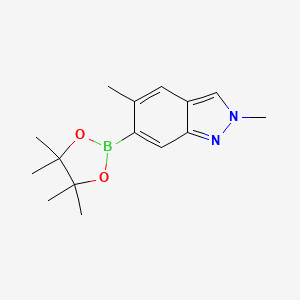

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)

